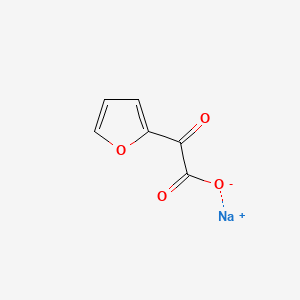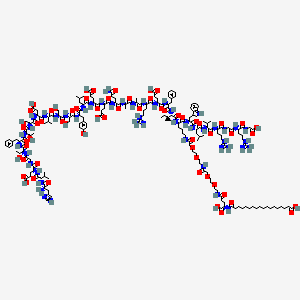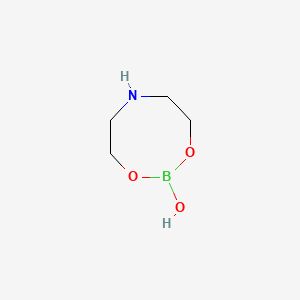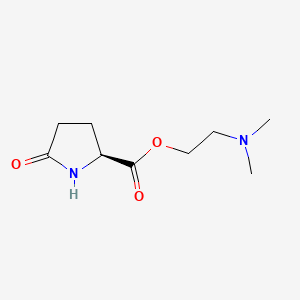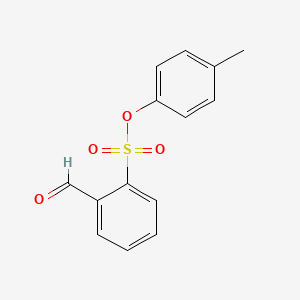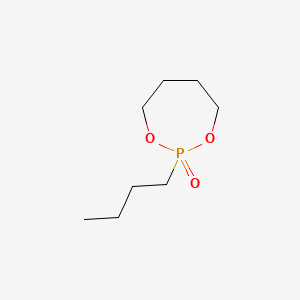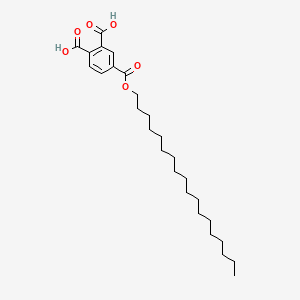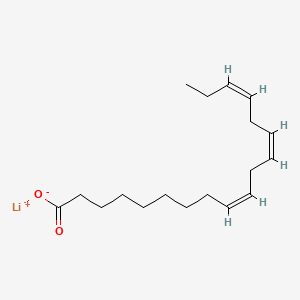
Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate is a lithium salt of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid, commonly known as alpha-linolenic acid. This compound is a polyunsaturated fatty acid with three cis double bonds located at the 9th, 12th, and 15th carbon atoms. It is an essential fatty acid, meaning it is necessary for human health but cannot be synthesized by the human body and must be obtained through diet.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the reaction of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as methanol or ethanol under mild conditions. The general reaction is as follows:
(9Z,12Z,15Z)-9,12,15-octadecatrienoic acid+LiOH→Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate+H2O
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the extraction of alpha-linolenic acid from natural sources such as flaxseed oil, followed by its neutralization with lithium hydroxide. The process involves several steps including extraction, purification, and neutralization to ensure high purity and yield.
化学反応の分析
Types of Reactions
Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The lithium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used under mild conditions.
Substitution: Exchange reactions can be performed using various metal salts in aqueous or organic solvents.
Major Products
Oxidation: The major products include hydroperoxides and other oxidized derivatives.
Reduction: The major product is stearic acid, a saturated fatty acid.
Substitution: The major products are the corresponding metal salts of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid.
科学的研究の応用
Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and cardioprotective properties.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
作用機序
The mechanism of action of lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of bioactive lipid mediators such as eicosanoids, which play a role in inflammation and other physiological processes. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and cardiovascular health.
類似化合物との比較
Similar Compounds
Alpha-linolenic acid: The parent compound of lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate.
Gamma-linolenic acid: Another polyunsaturated fatty acid with similar health benefits.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with anti-inflammatory properties.
Docosahexaenoic acid (DHA): An omega-3 fatty acid important for brain health.
Uniqueness
This compound is unique due to the presence of the lithium ion, which may confer additional biological activities and therapeutic potential compared to its parent compound, alpha-linolenic acid. The lithium ion can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
94138-91-7 |
|---|---|
分子式 |
C18H29LiO2 |
分子量 |
284.4 g/mol |
IUPAC名 |
lithium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C18H30O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-; |
InChIキー |
DYWHQKKVLYASPF-IFNWOZJISA-M |
異性体SMILES |
[Li+].CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-] |
正規SMILES |
[Li+].CCC=CCC=CCC=CCCCCCCCC(=O)[O-] |
関連するCAS |
463-40-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



